molecular formula C24H25N3O3S B4231201 N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide

N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide

Cat. No. B4231201
M. Wt: 435.5 g/mol
InChI Key: BAFQVMSUELKOFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide, also known as BPS, is a chemical compound that has been widely studied for its potential use in various scientific fields. BPS is a sulfonamide-based compound that has been shown to have various biochemical and physiological effects, making it an attractive target for scientific research. In

Mechanism of Action

N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes, including acid-base balance, respiration, and bone resorption. N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide has also been shown to inhibit the activity of matrix metalloproteinases, a group of enzymes that are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-diabetic effects. N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide has also been shown to have neuroprotective effects, making it a potential target for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide also has several limitations, including its low potency and selectivity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide, including the development of more potent and selective analogs, the investigation of its potential use in the treatment of various diseases, and the exploration of its mechanism of action in more detail. Additionally, the use of N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide in combination with other drugs or therapies may also be explored to enhance its therapeutic efficacy.

Scientific Research Applications

N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide has been extensively studied for its potential use in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide has been shown to have potential applications in the treatment of various diseases, including cancer, diabetes, and neurological disorders.

properties

IUPAC Name

N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S/c28-24(27-17-15-26(16-18-27)19-20-9-3-1-4-10-20)22-13-7-8-14-23(22)25-31(29,30)21-11-5-2-6-12-21/h1-14,25H,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFQVMSUELKOFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.